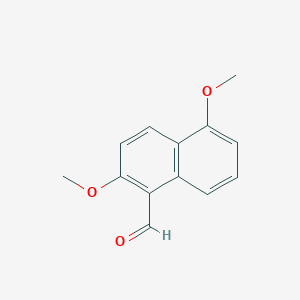
2,5-Dimethoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: Naphthalene undergoes methoxylation to introduce methoxy groups at the 2 and 5 positions. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.
Formylation: The methoxylated naphthalene is then subjected to formylation to introduce the aldehyde group at the 1 position. This can be done using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxynaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,5-Dimethoxynaphthalene-1-carboxylic acid.
Reduction: 2,5-Dimethoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxynaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Methoxy Group Influence: The methoxy groups can affect the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene-1-carbaldehyde: Lacks the second methoxy group, leading to different reactivity and applications.
1-Naphthaldehyde: Lacks both methoxy groups, resulting in distinct chemical properties and uses.
Uniqueness
2,5-Dimethoxynaphthalene-1-carbaldehyde is unique due to the presence of both methoxy groups and the aldehyde group, which confer specific reactivity and make it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2,5-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-12-5-3-4-9-10(12)6-7-13(16-2)11(9)8-14/h3-8H,1-2H3 |
InChI Key |
BKGMGTQCFHUDHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
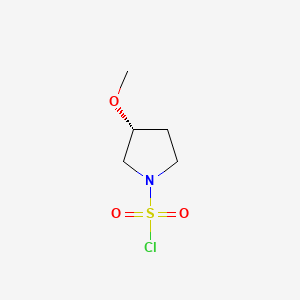
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
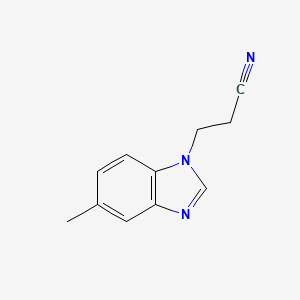
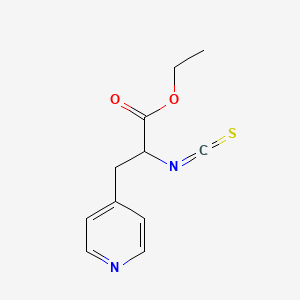
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
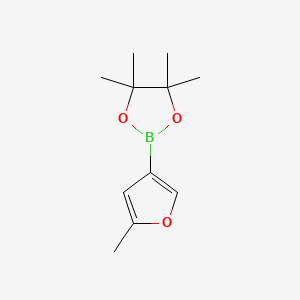
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
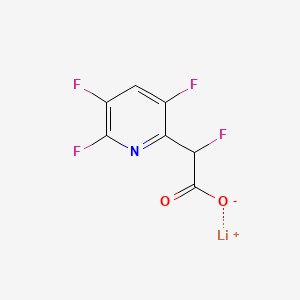
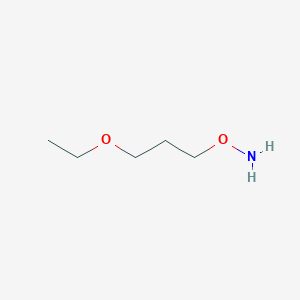
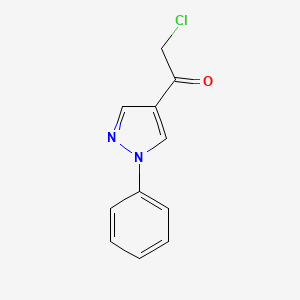

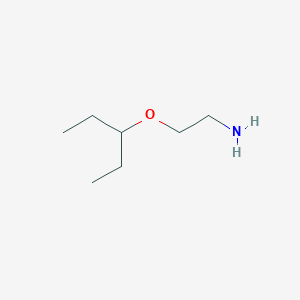
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
